tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate: is a chemical compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a tert-butyl ester group attached to the nitrogen atom of the pyrrole ring, along with two methyl groups at the 2 and 5 positions of the ring. Pyrrole derivatives are significant in various fields due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
2,5-dimethylpyrrole+tert-butyl chloroformatetriethylaminetert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding pyrrole oxides.
Reduction: The compound can be reduced to form pyrrolidines, which are saturated analogs of pyrroles.
Substitution: Electrophilic substitution reactions can occur at the 3 and 4 positions of the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidines.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
Chemistry: tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It helps in understanding the interactions of pyrrole-based molecules with biological targets.
Medicine: Pyrrole derivatives, including this compound, are investigated for their potential therapeutic properties. They are explored for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3,4-dimethyl-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Comparison:
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the double bonds in the pyrrole ring, making it less aromatic and more reactive towards certain chemical reactions.
- tert-Butyl 3,4-dimethyl-1H-pyrrole-1-carboxylate: The methyl groups are positioned differently, which can affect the compound’s reactivity and interaction with biological targets.
- tert-Butyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: The carboxylate group is attached at a different position, leading to variations in the compound’s chemical and biological properties.
Conclusion
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules
Properties
IUPAC Name |
tert-butyl 2,5-dimethylpyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRCRIYSPTHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575174 | |
Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-36-9 | |
Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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